molecular formula C12H10F2O2 B15067926 2-(Difluoromethoxy)-6-methoxynaphthalene

2-(Difluoromethoxy)-6-methoxynaphthalene

Cat. No.: B15067926
M. Wt: 224.20 g/mol
InChI Key: VNEAUASCEBFILI-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Scaffolds in Advanced Organic Synthesis

The naphthalene core, a bicyclic aromatic hydrocarbon, is a privileged scaffold in organic synthesis. smolecule.comnih.gov Its rigid, planar structure and rich electron density make it an ideal building block for constructing complex molecular frameworks. smolecule.com The naphthalene moiety is present in a wide array of biologically active compounds and approved drugs, demonstrating its therapeutic relevance. nih.govgoogle.com Its derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govorgsyn.org The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making it a versatile platform for drug discovery and development. smolecule.com

Strategic Importance of Difluoromethoxy and Methoxy (B1213986) Functionalities in Chemical Design

The introduction of fluorinated functional groups, such as the difluoromethoxy (-OCHF₂) group, can dramatically alter the physicochemical properties of a parent molecule. soton.ac.uk The difluoromethoxy group is often considered a lipophilic hydrogen bond donor, a characteristic that can enhance a molecule's interaction with biological targets. smolecule.com It can serve as a bioisostere for other functional groups, such as hydroxyl or thiol groups, while offering improved metabolic stability due to the strength of the carbon-fluorine bond. soton.ac.uksmolecule.com This increased stability can lead to a longer biological half-life, a desirable trait in drug candidates. Furthermore, the difluoromethoxy group can modulate a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. soton.ac.uk

The methoxy (-OCH₃) group, while not as metabolically robust as its fluorinated counterpart, also plays a crucial role in molecular design. It can influence a molecule's conformation and electronic properties, and it is a common feature in many biologically active compounds, including the well-known non-steroidal anti-inflammatory drug (NSAID), Naproxen, which is a derivative of 2-methoxynaphthalene (B124790).

Contextualization of 2-(Difluoromethoxy)-6-methoxynaphthalene within Naphthalene Derivative Research

This compound is a molecule that strategically combines the established naphthalene scaffold with both a methoxy and a difluoromethoxy group. This unique combination of functionalities places it at the intersection of several important areas of chemical research. The presence of the 2-methoxy-6-substituted naphthalene core links it to a class of compounds with known biological activity. The addition of the difluoromethoxy group represents a modern medicinal chemistry approach to enhance the drug-like properties of the molecule.

Research into related structures suggests that the introduction of a difluoromethoxy group can lead to compounds with improved potency and metabolic stability. nih.gov For instance, derivatives of the natural product 2-methoxyestradiol, when modified with a difluoromethoxy group, have shown promising anti-proliferative activity in cancer cell lines. nih.gov While direct research on this compound is not extensively documented in publicly available literature, its structure suggests it is a compound of interest for exploring new therapeutic agents. Its synthesis would likely start from the readily available precursor, 6-methoxy-2-naphthol (B1581671). The difluoromethoxylation of this precursor could be achieved through methods such as the insertion of difluorocarbene, a technique that has been successfully applied to other naphthalene systems. smolecule.comrsc.org

The study of this compound and its analogues could provide valuable insights into the structure-activity relationships of fluorinated naphthalene ethers and contribute to the development of new chemical entities with optimized pharmacological profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10F2O2

Molecular Weight

224.20 g/mol

IUPAC Name

2-(difluoromethoxy)-6-methoxynaphthalene

InChI

InChI=1S/C12H10F2O2/c1-15-10-4-2-9-7-11(16-12(13)14)5-3-8(9)6-10/h2-7,12H,1H3

InChI Key

VNEAUASCEBFILI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)OC(F)F

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and probing the electronic environment of specific nuclei within a molecule. For 2-(Difluoromethoxy)-6-methoxynaphthalene, a suite of one-dimensional (¹H, ¹⁹F, ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign all proton and carbon signals and to confirm the spatial relationships between different parts of the molecule.

The ¹H NMR spectrum of this compound is expected to display a series of signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system and the protons of the methoxy (B1213986) group. The chemical shifts (δ) of the naphthalene protons are influenced by the electronic effects of the two substituents: the electron-donating methoxy group (-OCH₃) and the electron-withdrawing difluoromethoxy group (-OCHF₂).

Based on the analysis of the closely related compound, 2-methoxynaphthalene (B124790), the aromatic protons are expected to resonate in the region of δ 7.1-7.8 ppm. chemicalbook.com The methoxy group typically exhibits a sharp singlet in the upfield region of the spectrum. The presence of the electronegative difluoromethoxy group at the 2-position will likely induce downfield shifts for adjacent protons compared to 2-methoxynaphthalene, due to its electron-withdrawing nature.

Expected ¹H NMR Data for this compound:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
H-17.2 - 7.4d8.0 - 9.0
H-37.1 - 7.3d2.0 - 3.0
H-47.7 - 7.9d8.0 - 9.0
H-57.3 - 7.5dd8.0 - 9.0, 2.0 - 3.0
H-77.1 - 7.3dd8.0 - 9.0, 2.0 - 3.0
H-87.7 - 7.9d8.0 - 9.0
6-OCH₃3.9 - 4.1s-

Note: The exact chemical shifts and coupling constants are predictive and may vary based on solvent and experimental conditions.

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of organofluorine compounds. The difluoromethoxy group in this compound is expected to produce a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of fluorine is highly sensitive to its electronic environment. alfa-chemistry.com

The two fluorine atoms of the -OCHF₂ group are chemically equivalent and will therefore give rise to a single resonance. This signal is anticipated to appear as a doublet due to coupling with the single proton of the difluoromethoxy group (²JFH). The proton-decoupled ¹⁹F NMR spectrum would show a singlet. The typical chemical shift range for difluoromethoxy groups attached to an aromatic ring is between δ -80 and -95 ppm relative to CFCl₃. rsc.orgucsb.edu

Expected ¹⁹F NMR Data for this compound:

Fluorine Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity (in ¹H-coupled spectrum) Expected Coupling Constant (²JFH, Hz)
-OCHF₂ -80 to -95d50 - 60

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, twelve distinct signals are expected: ten for the naphthalene ring carbons and two for the substituent carbons (-OC HF₂ and -OC H₃).

The chemical shifts of the aromatic carbons are influenced by the substituent effects. The carbon atom directly attached to the methoxy group (C-6) is expected to be shielded (shifted upfield), while the carbon attached to the difluoromethoxy group (C-2) will be deshielded (shifted downfield) due to the electronegativity of the fluorine atoms. The carbon of the difluoromethoxy group will exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to coupling with the two fluorine atoms (¹JCF). The methoxy carbon will appear as a singlet in the upfield region. Data from similar methoxynaphthalenes can be used to predict the chemical shifts of the naphthalene carbons. acs.orgacs.orgchemicalbook.com

Expected ¹³C NMR Data for this compound:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-1105 - 110
C-2155 - 160
C-3118 - 122
C-4129 - 132
C-4a127 - 130
C-5120 - 124
C-6157 - 162
C-7106 - 110
C-8128 - 131
C-8a134 - 138
-OC HF₂115 - 120 (t, ¹JCF ≈ 240-260 Hz)
6-OC H₃55 - 60

Note: The chemical shift for the -OCHF₂ carbon is given with its expected multiplicity and coupling constant in a proton-decoupled, fluorine-coupled spectrum.

Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D NMR spectra by revealing through-bond correlations between nuclei. tandfonline.com

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would show correlations between adjacent protons on the naphthalene ring, aiding in the assignment of the aromatic signals. sdsu.edu For instance, H-1 would show a correlation to H-2 (if present, which it is not in this substituted compound), and H-3 to H-4. Similarly, correlations would be seen between H-5 and H-6, H-6 and H-7, and H-7 and H-8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlations). columbia.edu This is crucial for definitively assigning the carbon signals of the protonated naphthalene carbons and the methoxy carbon by correlating them to their known proton signals.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. These include the aromatic C-H bonds, the C=C bonds of the naphthalene ring, the C-O ether linkages, and the C-F bonds of the difluoromethoxy group. The positions of these bands are indicative of the bond strengths and the masses of the atoms involved. libretexts.orgpressbooks.pub

Expected FT-IR Absorption Bands for this compound:

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch (in -OCH₃)2950 - 2850Medium
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-O-C Asymmetric Stretch (Aryl Ether)1275 - 1200Strong
C-O-C Symmetric Stretch (Aryl Ether)1075 - 1020Medium
C-F Stretch1100 - 1000Strong

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a sample, offering a unique "fingerprint" based on its chemical structure. The Raman spectrum of this compound is predicted to be rich in information, with characteristic bands arising from the naphthalene core, the methoxy substituent, and the difluoromethoxy group.

The fundamental vibrations of the naphthalene ring system are expected to produce several prominent bands. Aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region. nih.gov The C=C stretching modes of the aromatic rings are expected to yield strong, sharp peaks between 1300 and 1700 cm⁻¹. nih.govmdpi.com Specifically, the G band, arising from the bond stretching of sp² hybridized carbon pairs, is anticipated in the 1500–1630 cm⁻¹ range, while the D band, associated with the breathing modes of the aromatic rings, is expected between 1320 and 1380 cm⁻¹.

The substituents contribute their own characteristic vibrations. The methoxy group (-OCH₃) would likely show C-H stretching modes around 2800-3000 cm⁻¹ and a distinct C-O stretching vibration. The difluoromethoxy group (-OCHF₂) introduces vibrations associated with the C-F bonds, which are typically strong in Raman spectra. The symmetric and asymmetric stretching of the C-F bonds would result in intense peaks, providing clear evidence for the presence of the difluoromethyl moiety.

Based on analyses of related aromatic compounds, the expected Raman bands for this compound are summarized in the table below.

Table 1: Predicted Characteristic Raman Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
Aromatic C-H Stretch 3000 - 3100 Stretching of C-H bonds on the naphthalene ring.
Aliphatic C-H Stretch 2800 - 3000 Stretching of C-H bonds in the methoxy group.
Aromatic C=C Stretch 1500 - 1630 In-plane stretching of carbon-carbon double bonds in the naphthalene core.
Ring Breathing Mode 1320 - 1380 Symmetric expansion and contraction of the aromatic rings.
C-O-C Stretch 1200 - 1300 Stretching of the ether linkages in both substituent groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) provides the molecular weight. The energetic molecular ions often undergo fragmentation, creating a pattern of smaller ions that yields valuable structural information. chemguide.co.ukwikipedia.org

For this compound (C₁₂H₁₀F₂O₂), the molecular ion peak [M]⁺ is expected at an m/z corresponding to its monoisotopic mass. The fragmentation pattern can be predicted based on the known behavior of aromatic ethers. miamioh.edu Common fragmentation pathways include:

α-cleavage: The loss of a methyl radical (•CH₃) from the methoxy group to form a stable [M-15]⁺ ion.

Loss of the ether groups: Cleavage of the C-O bonds can lead to the loss of a methoxy radical (•OCH₃) resulting in an [M-31]⁺ peak, or the loss of the difluoromethoxy radical (•OCHF₂) to give an [M-85]⁺ peak.

Rearrangements: Complex rearrangements could lead to the expulsion of neutral molecules like carbon monoxide (CO) or difluorocarbene (:CF₂). researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a molecule's elemental formula. nih.gov By measuring the exact mass of the molecular ion and its principal fragments, HRMS can distinguish between ions with the same nominal mass but different elemental compositions, thus confirming the presence of two fluorine atoms and two oxygen atoms in the parent molecule and its fragments.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

Ion Predicted m/z (Nominal) Predicted Exact Mass (HRMS) Description
[C₁₂H₁₀F₂O₂]⁺ 224 224.06488 Molecular Ion (M⁺)
[C₁₁H₇F₂O₂]⁺ 209 209.04143 Loss of methyl radical (•CH₃)
[C₁₁H₇F₂O]⁺ 193 193.04647 Loss of methoxy radical (•OCH₃)
[C₁₁H₇O₂]⁺ 171 171.04463 Loss of difluorocarbene and methyl radical
[C₁₀H₇F₂]⁺ 165 165.05192 Loss of both ether functionalities

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated π-systems, such as naphthalene. The naphthalene core is the primary chromophore in this compound, and its spectrum is characterized by intense absorptions corresponding to π → π* electronic transitions. scholarsresearchlibrary.com

The absorption spectrum of unsubstituted naphthalene shows characteristic bands. The introduction of substituents like methoxy and difluoromethoxy groups, which act as auxochromes, can cause shifts in the absorption maxima (λₘₐₓ) and changes in molar absorptivity (ε). These shifts are known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths).

The methoxy group (-OCH₃) is a well-known electron-donating group that typically causes a bathochromic shift in the absorption bands of aromatic systems. ias.ac.in The electronic effect of the difluoromethoxy group (-OCHF₂) is more complex; while the oxygen atom can donate electron density via resonance, the highly electronegative fluorine atoms have a strong electron-withdrawing inductive effect. The net effect on the electronic transitions will depend on the balance of these resonance and inductive effects. It is anticipated that the substitution will shift the main absorption bands of the naphthalene core, with studies on heavily substituted naphthalenes showing absorption profiles peaking around 220 nm. aanda.orgaanda.orgresearchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λₘₐₓ (nm) Range Description
¹Bₐ ~220-240 A high-energy π → π* transition, common in substituted naphthalenes. aanda.orgaanda.org
¹Lₐ ~260-290 A π → π* transition with significant intensity.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and torsional angles. This technique would provide an exact geometric map of the this compound molecule in the solid state.

While a specific crystal structure for the title compound is not available, data from related structures, such as 2-methoxynaphthalene photodimer and 2-methoxynaphthalene-1-carbaldehyde, provide valuable insights. rsc.orgresearchgate.net The naphthalene ring system is expected to be nearly planar. The C-O-C bond angles of the methoxy and difluoromethoxy groups would be approximately 109-118°. The orientation of these substituent groups relative to the plane of the naphthalene ring (i.e., whether they are coplanar or twisted) would be clearly defined. nih.gov

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions that govern the solid-state properties. For this compound, potential interactions could include:

π–π stacking: Interactions between the electron-rich naphthalene rings of adjacent molecules. nih.gov

C-H···O hydrogen bonds: Weak hydrogen bonds between aromatic C-H groups and the oxygen atoms of the ether substituents. researchgate.net

C-H···F interactions: Weak interactions involving the fluorine atoms, which can influence crystal packing.

The detailed structural parameters obtained from X-ray crystallography are crucial for computational modeling and for understanding the structure-property relationships of the material.

Table 4: List of Compounds Mentioned

Compound Name
This compound
2-methoxynaphthalene
1-methoxynaphthalene
2-methoxynaphthalene photodimer
2-methoxynaphthalene-1-carbaldehyde

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to predict a wide range of properties by approximating the electron density of the system. For a molecule like 2-(Difluoromethoxy)-6-methoxynaphthalene, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to obtain detailed electronic and structural information. nih.gov

Molecular Geometry Optimization and Conformational Analysis

Conformational analysis is particularly important for this molecule due to the rotational freedom of the methoxy (B1213986) (-OCH₃) and difluoromethoxy (-OCHF₂) groups. Different orientations (conformers) of these groups relative to the naphthalene (B1677914) ring can have different energies. Computational methods can identify the most stable conformer and the energy barriers between different conformations, which is crucial for understanding the molecule's flexibility and preferred shape.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals and are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the methoxy group, while the LUMO may be distributed across the aromatic system, influenced by the electron-withdrawing difluoromethoxy group.

Below is a representative table illustrating the type of data generated from a HOMO-LUMO analysis for a substituted naphthalene derivative.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Note: These are hypothetical values for illustrative purposes and do not represent actual calculated data for this compound.

Charge Distribution Analysis (e.g., Mulliken, Natural Bond Orbital)

In this compound, the highly electronegative fluorine and oxygen atoms would lead to a significant polarization of charge. The carbon atoms attached to these elements would carry partial positive charges, while the fluorine and oxygen atoms would be partially negative. The NBO analysis can provide a more detailed picture of charge distribution and orbital interactions, offering insights into intramolecular charge transfer. mdpi.com

A typical data table from a charge distribution analysis would look as follows:

AtomMulliken Charge (a.u.)NBO Charge (a.u.)
C1-0.15-0.18
C20.250.30
O(methoxy)-0.50-0.55
O(difluoromethoxy)-0.52-0.58
F1-0.40-0.45
F2-0.40-0.45
Note: These are hypothetical values for illustrative purposes and do not represent actual calculated data for this compound.

Analysis of Substituent Effects on the Naphthalene System

The properties of the naphthalene ring are significantly modified by its substituents. In this case, the interplay between the electron-donating methoxy group and the electron-withdrawing difluoromethoxy group is of particular interest. iau.irresearchgate.net

Inductive and Resonance Effects of Difluoromethoxy and Methoxy Groups

Substituents influence the electron density of an aromatic ring through two primary mechanisms: inductive effects and resonance effects.

Difluoromethoxy Group (-OCHF₂): The presence of two highly electronegative fluorine atoms significantly enhances the electron-withdrawing inductive effect (-I) of this group compared to the methoxy group. nih.gov While the oxygen atom can still participate in resonance, the strong inductive pull of the fluorine atoms diminishes its electron-donating capability. Consequently, the difluoromethoxy group is generally considered an electron-withdrawing and deactivating group.

Stereoelectronic Interactions within the Molecule

Stereoelectronic effects arise from the spatial arrangement of orbitals and influence the molecule's stability and conformation. In this compound, interactions between the lone pairs of the oxygen atoms and the π-system of the naphthalene ring are significant.

Furthermore, the orientation of the C-F bonds in the difluoromethoxy group can lead to hyperconjugative interactions with adjacent bonds. The steric bulk and electrostatic repulsion between the substituents and nearby hydrogen atoms on the naphthalene ring also play a crucial role in determining the molecule's preferred conformation and rotational barriers. canterbury.ac.nz These subtle interactions are critical for a complete understanding of the molecule's structure and energy landscape.

Simulation and Prediction of Spectroscopic Parameters

No specific studies detailing the simulation and prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound were found in the public domain. Theoretical calculations, often employing density functional theory (DFT) or other quantum chemical methods, are standard approaches for predicting such parameters. These simulations provide valuable insights into the electronic structure and vibrational modes of a molecule, aiding in the interpretation of experimental spectra. However, it appears that such theoretical studies have not yet been published for this particular compound.

Molecular Dynamics Simulations for Dynamic Behavior

Similarly, there is no available information regarding molecular dynamics (MD) simulations performed to investigate the dynamic behavior of this compound. MD simulations are a powerful tool for understanding the conformational dynamics, intermolecular interactions, and transport properties of molecules in various environments. Such simulations could, for instance, elucidate the behavior of this compound in solution or its potential interactions with biological macromolecules. The lack of published MD studies indicates a gap in the current understanding of the dynamic properties of this molecule at the atomic level.

Chemical Reactivity and Transformation Pathways

The chemical behavior of 2-(Difluoromethoxy)-6-methoxynaphthalene is dictated by the interplay of its three core components: the electron-withdrawing difluoromethoxy group, the electron-donating methoxy (B1213986) group, and the aromatic naphthalene (B1677914) ring system. These functionalities provide multiple sites for a variety of chemical transformations.

Applications in Advanced Organic Synthesis and Material Science Research

Utilization as a Versatile Building Block for Fluorinated Naphthalene (B1677914) Architectures

The strategic incorporation of fluorine atoms into organic molecules can significantly influence their physicochemical and biological properties. This has led to a surge in the development of synthetic methods for creating fluorinated aromatic compounds. In this context, 2-(difluoromethoxy)-6-methoxynaphthalene emerges as a potentially valuable building block for the construction of more complex fluorinated naphthalene architectures.

While specific research detailing the direct use of this compound as a building block is not extensively documented in publicly available literature, its structural motifs suggest significant potential. The methoxy (B1213986) group at the 6-position and the difluoromethoxy group at the 2-position of the naphthalene core offer distinct sites for chemical modification. For instance, the methoxy group can be a precursor for a hydroxyl group, enabling further functionalization through etherification or esterification. The aromatic rings of the naphthalene core are also susceptible to electrophilic substitution reactions, allowing for the introduction of additional functional groups.

The synthesis of fluorinated carbocyclic π-systems is of increasing importance for pharmaceuticals, agrochemicals, and materials due to their unique biological activities and physical properties. doi.org General synthetic strategies for related naphthalene precursors, such as 6-bromo-2-methoxynaphthalene, are well-established and could potentially be adapted for the large-scale production of this compound, thereby facilitating its use as a readily available building block.

Precursor in the Synthesis of Complex Organic Molecules

The utility of a chemical compound as a precursor is defined by its ability to be readily converted into more complex molecules. Based on established organic chemistry principles and the known reactivity of related compounds, this compound can be considered a viable precursor for a range of intricate organic structures.

The naphthalene backbone itself is a common feature in many biologically active molecules and functional materials. The presence of the methoxy and difluoromethoxy substituents provides handles for a variety of chemical transformations. For example, the methoxy group can be cleaved to yield a naphthol derivative, which can then participate in a wide array of reactions, including O-alkylation, O-arylation, and the synthesis of esters.

Furthermore, the difluoromethoxy group is known to be a moderate electron acceptor, influencing the reactivity of the naphthalene ring system. nbuv.gov.ua This electronic property can direct the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution, allowing for precise control over the synthesis of complex substituted naphthalenes. The synthesis of related compounds like 2-acetyl-6-methoxynaphthalene (B28280) is a well-documented process, suggesting that the 6-methoxy-2-naphthyl moiety can be readily incorporated into larger, more complex structures. orgsyn.orgresearchgate.net

Investigation of Optical and Electronic Properties in Advanced Materials

The introduction of fluorine-containing groups into aromatic systems is a well-established strategy for tuning the optical and electronic properties of organic materials. The difluoromethoxy group, in particular, is recognized for its ability to modulate these characteristics. Studies on aromatic compounds bearing the CF2OCH3 group have shown that it acts as a moderate electron acceptor through both inductive and resonance effects. nbuv.gov.uaresearchgate.net This electron-withdrawing nature can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule.

This modulation of frontier molecular orbital energies is a key principle in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By fine-tuning the electronic properties, it is possible to control charge injection, transport, and recombination processes within these devices.

Comparative Analysis with Isomeric and Analogous Naphthalene Compounds

Positional Isomers of Difluoromethoxy and Methoxy (B1213986) Naphthalenes

The arrangement of the difluoromethoxy and methoxy groups on the naphthalene (B1677914) rings results in numerous positional isomers, each with unique electronic and steric environments. The substitution pattern on a naphthalene system can be broadly categorized into "para-type" (e.g., 2,6-disubstituted) and "meta-type" arrangements, where interactions between the substituents are primarily inductive and resonance-based in the former, and more inductively dominated in the latter. nih.gov

The electronic properties of these isomers are dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing difluoromethoxy group. The difluoromethoxy group (OCHF2), while less electronegative than the trifluoromethoxy group (OCF3), still exerts a significant inductive electron-withdrawing effect due to the presence of two fluorine atoms. nih.gov This electronic tug-of-war between the two substituents, transmitted through the naphthalene π-system, governs the electron density at various positions on the rings, thereby influencing their reactivity and spectroscopic characteristics.

For instance, in 2-(difluoromethoxy)-6-methoxynaphthalene, the substituents are in a para-like relationship across the two rings, allowing for through-conjugation. In contrast, an isomer like 1-(difluoromethoxy)-8-methoxynaphthalene (B11881775) would experience significant peri-interactions, leading to steric strain and potential distortion of the naphthalene plane. nih.gov This steric hindrance can affect the planarity of the molecule and the orientation of the substituents, which in turn alters their electronic communication with the aromatic system. nih.gov

To illustrate the potential differences in electronic distribution, a qualitative comparison of selected isomers is presented below.

Compound NamePositional RelationshipExpected Electronic InteractionPotential Steric Effects
This compound2,6- (para-like)Strong resonance and inductive effects across the naphthalene system.Minimal steric hindrance between substituents.
1-(Difluoromethoxy)-5-methoxynaphthalene1,5- (para-like)Strong resonance and inductive effects.Minimal steric hindrance between substituents.
2-(Difluoromethoxy)-7-methoxynaphthalene2,7- (para-like)Strong resonance and inductive effects.Minimal steric hindrance between substituents.
1-(Difluoromethoxy)-8-methoxynaphthalene1,8- (peri)Inductive effects may dominate due to potential loss of planarity.Significant steric strain (peri-interaction) leading to out-of-plane distortion. nih.gov
1-(Difluoromethoxy)-2-methoxynaphthalene1,2- (ortho-like)Direct steric and electronic interactions between adjacent groups.Moderate to significant steric hindrance affecting substituent conformation.

Structure-Reactivity and Structure-Spectra Relationships in Fluorinated Naphthalene Ethers

The reactivity of fluorinated naphthalene ethers is intrinsically linked to the electronic and steric properties imparted by the substituents. The difluoromethoxy group, being electron-withdrawing, generally deactivates the naphthalene ring towards electrophilic aromatic substitution, while the electron-donating methoxy group activates it. The ultimate regioselectivity of such reactions would depend on the interplay between these opposing effects and the positions of the substituents. libretexts.org For instance, in this compound, the positions ortho and para to the activating methoxy group would be favored for electrophilic attack, but the deactivating effect of the difluoromethoxy group would modulate this preference.

The spectroscopic properties of these compounds are also highly sensitive to their substitution patterns.

NMR Spectroscopy: In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the shielding and deshielding effects of the methoxy and difluoromethoxy groups. The proton of the OCHF₂ group would appear as a characteristic triplet due to coupling with the two fluorine atoms. In ¹³C NMR, the carbon of the difluoromethoxy group would also show a triplet, and the chemical shifts of the aromatic carbons would reflect the electron-donating and -withdrawing nature of the substituents. For example, carbons attached to the electron-donating methoxy group would be shielded (shift to lower ppm), while those near the electron-withdrawing difluoromethoxy group would be deshielded (shift to higher ppm). nih.gov

A hypothetical comparison of the expected spectroscopic features is presented in the table below.

IsomerExpected ¹H NMR FeaturesExpected ¹³C NMR FeaturesExpected UV-Vis λ_max
This compoundComplex aromatic region, characteristic OCHF₂ triplet.Aromatic signals reflecting substituent effects, characteristic OCHF₂ triplet.Likely to have a λ_max influenced by through-conjugation.
1-(Difluoromethoxy)-8-methoxynaphthaleneAromatic protons likely shifted due to steric strain, OCHF₂ triplet.Aromatic carbons may show unusual shifts due to distortion, OCHF₂ triplet.λ_max may be blue-shifted if planarity is significantly disrupted.
1-(Difluoromethoxy)-2-methoxynaphthaleneProtons on the same ring will show significant shifts due to proximity of substituents.Carbons in the substituted ring will be strongly influenced by both groups.λ_max will be affected by the interaction of the adjacent substituents.

Comparison with Trifluoromethoxy and Other Halogenated Alkoxy Naphthalene Derivatives

The trifluoromethoxy (OCF₃) group is a more potent electron-withdrawing group than the difluoromethoxy (OCHF₂) group due to the presence of an additional fluorine atom. nih.gov This difference in electronegativity has a profound impact on the electronic properties of the naphthalene ring. Replacing the OCHF₂ group in this compound with an OCF₃ group would further decrease the electron density of the aromatic system, making it less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution.

This enhanced electron-withdrawing character also influences the acidity of any acidic protons on the molecule and the basicity of the methoxy oxygen. The increased inductive effect of the OCF₃ group would likely lead to downfield shifts for nearby protons in the ¹H NMR spectrum compared to the OCHF₂ analog.

Comparing with other halogenated alkoxy derivatives, such as those containing chloro- or bromo-alkoxy groups, the unique properties of fluorine come into play. Fluorine's high electronegativity and small size lead to strong inductive effects without significant steric bulk. In contrast, chloro- and bromo-alkoxy groups would introduce different electronic and steric factors, influencing the molecule's conformation and reactivity in a distinct manner.

A comparative table of the electronic effects of different fluorinated and halogenated alkoxy groups is provided below.

GroupInductive EffectResonance EffectOverall Electronic Effect
-OCH₃Weakly withdrawingStrongly donatingDonating
-OCHF₂Strongly withdrawingDonatingWithdrawing
-OCF₃Very strongly withdrawingDonatingStrongly withdrawing
-OCH₂ClModerately withdrawingDonatingWithdrawing
-OCH₂BrModerately withdrawingDonatingWithdrawing

Influence of Methoxy Group Position on Molecular Properties

2,6-Isomer (para-like): In this compound, the methoxy group is in a position to activate the ring system for electrophilic attack at positions 5 and 7. The directing influence of the methoxy group would be in concert with the π-system of the naphthalene, though tempered by the deactivating difluoromethoxy group.

1,5- or 2,7-Isomers (para-like): Similar to the 2,6-isomer, these arrangements allow for effective electronic communication between the two substituents across the naphthalene core.

1,8-Isomer (peri): When the methoxy group is at the 1-position and the difluoromethoxy group is at the 8-position, severe steric hindrance would force the methoxy group out of the plane of the naphthalene ring. nih.gov This would disrupt the resonance interaction between the oxygen lone pair and the aromatic system, diminishing its electron-donating capacity and altering the molecule's reactivity and spectroscopic properties. researchgate.net

1,2-Isomer (ortho-like): The proximity of the two groups would lead to steric and electronic interactions that could influence the preferred conformation of both substituents. This could affect their interaction with the naphthalene π-system and influence the regioselectivity of reactions.

The influence of the methoxy group's position on the electronic environment can be qualitatively assessed by considering its impact on the electron density of the naphthalene rings.

Methoxy Group Position (relative to OCHF₂)Expected Influence on ReactivityExpected Influence on Spectroscopic Properties
2,6- (para-like)Activation at positions ortho to the methoxy group, modulated by the deactivating OCHF₂ group.Relatively predictable NMR and UV-Vis spectra based on additive substituent effects.
1,8- (peri)Reduced activating effect of the methoxy group due to steric hindrance and loss of planarity. nih.govAtypical NMR chemical shifts and potential hypsochromic (blue) shift in the UV-Vis spectrum.
1,2- (ortho-like)Complex regioselectivity due to the interplay of steric and electronic effects of adjacent groups.NMR spectra would show significant through-space interactions (e.g., NOE effects).

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Difluoromethoxy)-6-methoxynaphthalene?

  • Methodological Answer : The synthesis typically begins with a naphthalene derivative, such as 6-methoxynaphthalen-2-ol. Fluorination can be introduced via nucleophilic substitution or radical-polar crossover photoredox catalysis (e.g., using fluorinating agents like Selectfluor™ or KF in anhydrous DMF). For example, highlights the use of photoredox catalysis for fluorination, achieving high regioselectivity. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like dehalogenated intermediates. Post-synthesis purification via column chromatography (using silica gel and hexane/ethyl acetate gradients) is critical to isolate the target compound .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • ¹H/¹³C-NMR : Compare chemical shifts with reference data. For instance, provides ¹H-NMR (δ 7.8–6.8 ppm for aromatic protons) and ¹³C-NMR (δ 160–110 ppm for difluoromethoxy and methoxy carbons).
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺ at m/z 236.2) and fragmentation patterns.
  • FT-IR : Identify O–CH₂F₂ (∼1100 cm⁻¹) and aromatic C–O (∼1250 cm⁻¹) stretches.
    Cross-validate results with computational modeling (DFT calculations) to predict NMR/IR spectra .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer : The compound is sensitive to hydrolysis due to the difluoromethoxy group. Store under inert gas (N₂/Ar) at 2–8°C in airtight, amber glass vials to prevent UV degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products. emphasizes cold storage to maintain purity, while advises against long-term storage without stability data .

Advanced Research Questions

Q. How can researchers address discrepancies in toxicity data across different exposure routes (e.g., inhalation vs. oral)?

  • Methodological Answer : Systematically compare studies using frameworks like ’s Risk of Bias Questionnaire (Table C-7). Key steps:
  • Dose Randomization : Ensure exposure levels are comparable (e.g., mg/kg/day for oral vs. ppm for inhalation).
  • Confounding Variables : Adjust for metabolic differences (e.g., hepatic first-pass effects in oral vs. direct lung absorption).
  • Endpoint Consistency : Align outcomes (e.g., hepatic enzyme induction) across studies. ’s Inclusion Criteria (Table B-1) provides a template for harmonizing systemic effect categories (e.g., hepatic, renal) .

Q. What mechanistic insights explain the compound’s reactivity in photoredox catalysis?

  • Methodological Answer : The difluoromethoxy group’s electron-withdrawing nature polarizes the naphthalene ring, facilitating single-electron transfer (SET) in photoredox reactions. Use transient absorption spectroscopy to track radical intermediates. ’s fluorination protocol (using Ru(bpy)₃²⁺ as a catalyst) demonstrates how substituent positioning (2- vs. 6-methoxy) affects redox potentials. Computational studies (TD-DFT) can model excited-state behavior .

Q. How should researchers design in vivo studies to assess systemic toxicity?

  • Methodological Answer : Follow ’s Problem Formulation framework:
  • Species Selection : Use rodents (rats/mice) for preliminary data, aligning with ’s focus on laboratory mammals.
  • Exposure Duration : Acute (14-day) vs. subchronic (90-day) studies, with endpoints like body weight, organ histopathology, and serum biomarkers (e.g., ALT for hepatotoxicity).
  • Control Groups : Include vehicle-only and positive controls (e.g., naphthalene for comparative toxicity). ’s Risk of Bias criteria (Table C-7) ensure allocation concealment and dose randomization .

Q. What analytical strategies resolve co-eluting impurities in HPLC analysis?

  • Methodological Answer : Use orthogonal methods:
  • HPLC-MS/MS : Differentiate impurities via mass fragmentation (e.g., ’s approach for benzimidazole analogs).
  • Ion-Pair Chromatography : Add heptafluorobutyric acid to improve separation of polar degradation products.
  • 2D-LC : Couple reversed-phase with HILIC columns. For unresolved peaks (e.g., ’s Impurities D/F), integrate them as a combined impurity class and quantify via area normalization .

Data Analysis and Contradiction Resolution

Q. How can conflicting data on metabolic pathways be reconciled?

  • Methodological Answer : Conduct interspecies comparisons (human hepatocytes vs. rodent microsomes) to identify species-specific CYP450 isoforms involved. Use isotopic labeling (e.g., ¹⁸O in methoxy groups) to trace metabolite origins. ’s Biomonitoring section suggests correlating in vitro data with human biomonitoring (e.g., urinary metabolites) to validate pathways .

Q. What statistical methods are recommended for dose-response modeling?

  • Methodological Answer : Apply benchmark dose (BMD) modeling with Bayesian hierarchical models to account for study heterogeneity. Use ’s Systematic Review protocol (Appendix C) to weight studies by risk of bias. For non-linear responses, employ Hill equation fits or physiologically based pharmacokinetic (PBPK) models .

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